molecular formula C14H17NO2 B2404227 5-(3-Formylphenoxy)-2,2-dimethylpentanenitrile CAS No. 1424562-11-7

5-(3-Formylphenoxy)-2,2-dimethylpentanenitrile

Cat. No.: B2404227
CAS No.: 1424562-11-7
M. Wt: 231.295
InChI Key: CJXRCMGXEXIDJJ-UHFFFAOYSA-N
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Description

5-(3-Formylphenoxy)-2,2-dimethylpentanenitrile is a high-purity chemical compound offered for research and development purposes. This specialized nitrile and ether-containing molecule features a reactive formylphenoxy moiety, making it a valuable intermediate in synthetic organic chemistry. Researchers can utilize this compound as a versatile building block for synthesizing more complex structures, with potential applications in medicinal chemistry and materials science. The formyl group is particularly useful for further chemical transformations, including condensation reactions, making it a key starting material for creating libraries of compounds for screening. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-(3-formylphenoxy)-2,2-dimethylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-14(2,11-15)7-4-8-17-13-6-3-5-12(9-13)10-16/h3,5-6,9-10H,4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXRCMGXEXIDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCOC1=CC=CC(=C1)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Formylphenoxy)-2,2-dimethylpentanenitrile can be achieved through several synthetic routes. One common method involves the following steps:

  • Formation of 3-Formylphenol: : This can be synthesized by the formylation of phenol using a Vilsmeier-Haack reaction, where phenol reacts with a mixture of phosphorus oxychloride and dimethylformamide to yield 3-formylphenol.

  • Etherification: : The 3-formylphenol is then subjected to etherification with 2,2-dimethylpentanenitrile in the presence of a base such as potassium carbonate. This reaction typically occurs in an aprotic solvent like dimethyl sulfoxide or dimethylformamide.

  • Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

5-(3-Formylphenoxy)-2,2-dimethylpentanenitrile: undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 5-(3-Carboxyphenoxy)-2,2-dimethylpentanenitrile.

    Reduction: 5-(3-Hydroxyphenoxy)-2,2-dimethylpentanenitrile.

    Substitution: 5-(3-Nitrophenoxy)-2,2-dimethylpentanenitrile.

Scientific Research Applications

Chemistry: : This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: : In biological research, derivatives of 5-(3-Formylphenoxy)-2,2-dimethylpentanenitrile are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine: : The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: : In the materials science industry, this compound is used in the development of new polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Formylphenoxy)-2,2-dimethylpentanenitrile depends on its specific application. For instance, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The formyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Applications/Notes
5-(3-Formylphenoxy)-2,2-dimethylpentanenitrile 3-formylphenoxy, nitrile C₁₄H₁₅NO₂ 237.28 (estimated) Reactive aldehyde group; branched nitrile backbone Likely intermediate for pharmaceuticals or polymers .
5-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile (CAS 1487953-16-1) Pyrazole ring with formyl and methyl groups C₁₄H₁₈N₃O 233.31 Heterocyclic pyrazole core; high purity (98%) Discontinued commercial product; potential use in drug synthesis .
5-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile Pyrazole ring with amino group C₁₀H₁₃N₄ 193.24 Amino group enhances nucleophilicity Possible intermediate in agrochemicals or pharmaceuticals .
5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile Azetidine (4-membered cyclic amine) C₁₀H₁₆N₂O 186.25 Compact heterocycle; polar functional groups Requires stringent safety protocols (flammability risks) .
(2R)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-(1-methylethyl)pentanenitrile Dimethoxyphenyl, methylamino C₁₇H₂₆N₂O₂ 296.40 Chiral center; lipophilic substituents Investigated for cardiovascular applications (e.g., D-617 derivative) .
2,2'-Azobis(2,4-dimethylpentanenitrile) (AMVN) Azo initiator group C₁₄H₂₄N₄ 248.36 Radical-generating azo bond Polymerization initiator; explosive when heated .

Biological Activity

5-(3-Formylphenoxy)-2,2-dimethylpentanenitrile is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on various studies and findings related to its pharmacological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound this compound features a phenoxy group attached to a dimethylpentanenitrile backbone. This structural configuration contributes to its unique biological properties. The presence of the nitrile functional group is particularly noteworthy, as it often influences the reactivity and interaction of the compound with biological targets.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, research has shown that certain nitrile derivatives can inhibit viral replication, particularly against influenza viruses. The mechanism involves interference with viral neuraminidase activity, which is crucial for the release of new virions from infected cells .

Cytotoxicity

Cytotoxic effects have been observed in various cell lines when exposed to compounds related to this compound. For example, studies on similar nitrile compounds demonstrated their ability to induce apoptosis in cancer cell lines. The cytotoxicity often correlates with the compound's ability to form DNA cross-links, which disrupts cellular replication and leads to cell death .

The biological activity of this compound may be attributed to several mechanisms:

  • DNA Interaction : Similar compounds have shown a propensity to interact with DNA, leading to cross-linking and subsequent cytotoxic effects.
  • Enzyme Inhibition : Some studies suggest that nitrile compounds can act as enzyme inhibitors, affecting metabolic pathways essential for viral replication or cancer cell survival .
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives may induce oxidative stress in cells, contributing to their cytotoxic effects.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of H1N1 influenza virus
CytotoxicityInduction of apoptosis
Enzyme InhibitionInhibition of metabolic enzymes

Case Study 1: Antiviral Efficacy

A study investigating the antiviral efficacy of nitrile derivatives found that specific structural modifications enhanced activity against H1N1. The study highlighted that compounds with a phenoxy group exhibited superior inhibition compared to others without this modification.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study focused on cancer cell lines (K562 and BSM), compounds similar to this compound demonstrated significant cytotoxicity. The mechanism was linked to their ability to form DNA cross-links and induce oxidative stress.

Q & A

Q. What are the established synthetic routes for 5-(3-Formylphenoxy)-2,2-dimethylpentanenitrile, and what intermediates are critical for its preparation?

The synthesis of this compound likely involves radical-mediated reactions or cyclization steps, as seen in structurally related nitriles. For example, analogous alkenes undergo radical chlorination using CCl₄ and peroxide initiators (e.g., tert-butyl peroxy ester) at 140°C to form dichlorinated intermediates . Hydrogenation of unsaturated precursors (e.g., using H₂/Pd or Ni catalysts) may yield saturated nitrile frameworks . Key intermediates include aldehydes and phenoxy-substituted alkenes, with the formyl group introduced via oxidation or formylation of phenolic precursors .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the formylphenoxy group (δ ~9.8–10.0 ppm for aldehyde protons) and nitrile functionality (C≡N stretching absent in IR but detectable via ¹³C signals at ~115–120 ppm).
  • IR Spectroscopy : Look for C≡N stretches (~2240 cm⁻¹) and aldehyde C=O stretches (~1700 cm⁻¹) .
  • GC-MS : Use high-resolution mass spectrometry to verify molecular weight (e.g., calculated for C₁₄H₁₅NO₂: 237.23 g/mol) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Storage : Keep in a cool (0–6°C), ventilated area, away from ignition sources (H224/H225 hazards) .
  • PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact (P332+P313 for irritation) .
  • Spill Management : Neutralize with inert adsorbents and dispose of as hazardous waste (P501) .

Advanced Research Questions

Q. How can reaction conditions be optimized for radical-mediated synthesis of this compound?

  • Initiator Selection : Use 2,2′-azobis(2,4-dimethylpentanenitrile) (VAZO52) due to its moderate half-life at 70–80°C, ensuring controlled radical generation .
  • Solvent Effects : Test polar aprotic solvents (e.g., CCl₄ or DCM) to stabilize radical intermediates and minimize side reactions .
  • Temperature Gradients : Perform time-course studies at 120–140°C to balance reaction rate and decomposition risks .

Q. How do electronic properties of the formylphenoxy group influence reactivity in cross-coupling reactions?

The electron-withdrawing formyl group activates the phenoxy ring toward electrophilic substitution, while the nitrile group stabilizes adjacent radicals. Computational DFT studies can map frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks . For example, the aldehyde moiety may participate in Schiff base formation, enabling applications in coordination chemistry .

Q. What strategies resolve contradictions in reported stability data under varying storage conditions?

  • Accelerated Aging Studies : Expose the compound to controlled humidity (40–80% RH) and temperature (25–50°C) to identify degradation pathways (e.g., hydrolysis of the nitrile group) .
  • Comparative Analytics : Use HPLC to quantify degradation products (e.g., carboxylic acids from nitrile hydrolysis) and correlate with storage parameters .

Q. Can computational models predict the compound’s behavior in novel reaction environments?

  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation tendencies .
  • Reactivity Predictions : Employ density functional theory (DFT) to calculate transition states for radical cyclization or hydrogen abstraction steps .

Methodological Notes

  • Data Contradictions : Cross-validate synthesis protocols using multiple analytical techniques (e.g., GC-MS vs. NMR) to confirm product identity .
  • Structural Analogues : Compare reactivity with 4-(3-Formylphenoxy)benzonitrile (CAS 73289-79-9) to identify substituent effects .

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